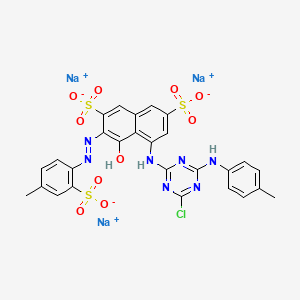
INDIUM(I) CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It exists in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is one of three known indium chlorides and is notable for its unique structural and chemical properties.
作用机制
Target of Action
Indium(I) chloride, also known as indium monochloride, is primarily used in the field of nuclear medicine. It is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin . These monoclonal antibodies are the primary targets of this compound .
Mode of Action
The mode of action of this compound is related to its ability to label monoclonal antibodies. This labeling allows these antibodies to be tracked in vivo, enabling diagnostic imaging procedures . The specific interactions between this compound and its targets can vary depending on the type of monoclonal antibody being labeled .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a radioactive tracer. By labeling monoclonal antibodies, it allows for the tracking of these antibodies as they interact with their targets within the body . The specific pathways affected can vary depending on the type of antibody being labeled and the nature of the target .
Pharmacokinetics
Indium-111, a radioisotope of indium, has a half-life of 67.3 hours, making it suitable for vectors with longer pharmacokinetic profiles .
Result of Action
The result of this compound’s action is the successful labeling of monoclonal antibodies, enabling them to be tracked within the body. This allows for in vivo diagnostic imaging procedures, providing valuable information for medical diagnosis and treatment .
生化分析
Biochemical Properties
Indium(I) Chloride can react with several ligands to form organometallic complexes of indium . These complexes have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation .
Cellular Effects
It is known that indium complexes can have antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known that the relatively high energy level of the 5s electrons of the indium center make InCl susceptible to oxidation as well as disproportionation into In (0) and InCl3 .
准备方法
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. The structure of the yellow polymorph resembles that of sodium chloride, with Cl-In-Cl angles ranging between 71° and 130°, while the red polymorph crystallizes in the thallium(I) iodide motif .
化学反应分析
Indium(I) chloride undergoes various chemical reactions, including:
Disproportionation: It can disproportionate into indium metal and indium trichloride, especially in the presence of tetrahydrofuran.
Lewis Acid Catalysis: This compound acts as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and tetrahydrofuran for facilitating disproportionation. Major products formed from these reactions include indium metal and indium trichloride.
科学研究应用
Indium(I) chloride has a wide range of scientific research applications:
相似化合物的比较
Indium(I) chloride can be compared with other indium halides such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example, indium(I) fluoride is less commonly used as a catalyst compared to this compound, while indium(I) iodide has unique applications in organic synthesis due to its reactivity with carbon-iodide bonds .
This compound stands out due to its dual polymorphic forms and its versatility as a catalyst in organic synthesis and its role in radiopharmaceuticals.
属性
CAS 编号 |
13465-10-6 |
|---|---|
分子式 |
ClIn |
分子量 |
150.27 g/mol |
IUPAC 名称 |
indium(1+);chloride |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 |
InChI 键 |
APHGZSBLRQFRCA-UHFFFAOYSA-M |
SMILES |
Cl[In] |
规范 SMILES |
[Cl-].[In+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)

